N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with two distinct benzyl groups: a 4-fluorobenzyl at position 3 and a 2-chlorobenzyl-linked acetamide at position 1.
Properties
CAS No. |
892306-70-6 |
|---|---|
Molecular Formula |
C26H19ClFN3O3S |
Molecular Weight |
507.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32) |
InChI Key |
WSZJRGCBFMXQQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with promising pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C26H19ClFN3O3S
- Molecular Weight : 508.0 g/mol
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1-yl]acetamide
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the chlorobenzyl and fluorobenzyl groups.
- Acetylation to yield the final product.
The synthetic route is crucial as it influences the yield and purity of the compound, which are essential for biological testing.
Antiproliferative Activity
Research indicates that N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 8.78 ± 3.62 | 2D Assay |
| NCI-H358 (Lung Cancer) | 6.68 ± 15 | 2D Assay |
| HCC827 (Lung Cancer) | 0.16 ± 0.11 | 3D Assay |
These results suggest that the compound is particularly effective against lung cancer cells in both two-dimensional and three-dimensional culture systems .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The presence of the chlorobenzyl and fluorobenzyl groups may enhance binding affinity to enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
- Antitumor Efficacy : A study demonstrated that derivatives with similar structures showed enhanced antitumor activity compared to their benzimidazole analogs. The most active compounds had nitro or chloro substituents, indicating that halogenation plays a significant role in biological efficacy .
- Antimicrobial Properties : In addition to antiproliferative effects, some derivatives exhibited antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests a broader therapeutic potential beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzothienopyrimidine vs. Pyrimidoindole
- Compound from : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Core: Pyrimido[5,4-b]indole (indole fused with pyrimidine). Implications: Reduced aromatic stacking interactions but improved solubility due to the indole’s polar NH group .
Saturated vs. Unsaturated Benzothienopyrimidine
- Compound from : N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Core: Hexahydrobenzothieno[2,3-d]pyrimidine (partially saturated). Implications: Higher metabolic stability due to reduced aromatic oxidation susceptibility .
Substituent Variations
Halogenated Benzyl Groups
- Electron Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s bulkiness increases lipophilicity.
- Activity : The target compound’s 4-fluorobenzyl may improve target binding compared to 4-chlorophenyl analogs due to stronger electronic interactions .
Acetamide vs. Sulfanyl Linkage
Research Findings and Implications
Stability and Metabolism
- Oxidative Stability: The unsaturated benzothienopyrimidine core is less prone to enzymatic degradation than saturated analogs () but more reactive than pyrimidoindoles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
